molecular formula C6H12N2O2 B15208252 (R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide

(R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide

Cat. No.: B15208252
M. Wt: 144.17 g/mol
InChI Key: DLKMVGSBOOTVRL-RXMQYKEDSA-N
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Description

(R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. The pyrrolidine ring is a privileged saturated scaffold in drug discovery, accounting for its presence in numerous FDA-approved therapeutics . Its value stems from the sp 3 -hybridization of the ring, which allows for efficient exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule . The specific substitution pattern on this compound enhances its utility. The hydroxymethyl group provides a versatile handle for further chemical functionalization, while the carboxamide group can engage in key hydrogen-bonding interactions with biological targets. The (R)-configuration at the chiral center is critical for binding to enantioselective proteins, a fundamental consideration for optimizing the biological profile of drug candidates . In research, this compound serves as a key synthetic intermediate for developing novel bioactive molecules. Pyrrolidine-based structures, particularly carboxamides, are frequently investigated for their anti-cancer and anti-bacterial properties . For instance, pyrrolidine-1-carboxamide derivatives have demonstrated promising in vitro anti-cancer activity and have been found to effectively suppress bacterial biofilm growth, making them candidates for new anti-infective agents . Furthermore, its structure aligns with scaffolds used in the design of dual-target ligands for the treatment of central nervous system (CNS) disorders and pain management with reduced addictive liability . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound using appropriate personal protective equipment in a well-ventilated area, referring to the associated Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2R)-2-(hydroxymethyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C6H12N2O2/c7-6(10)8-3-1-2-5(8)4-9/h5,9H,1-4H2,(H2,7,10)/t5-/m1/s1

InChI Key

DLKMVGSBOOTVRL-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)N)CO

Canonical SMILES

C1CC(N(C1)C(=O)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

    Carboxamidation: The final step involves the conversion of the hydroxymethylated pyrrolidine to the carboxamide derivative using appropriate reagents and conditions.

Industrial Production Methods

In industrial settings, the production of ®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is utilized in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl and carboxamide groups play crucial roles in binding to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

(a) Substituents on the Pyrrolidine Ring
  • (R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide : Features a hydroxymethyl group at the 2-position. This group increases hydrophilicity and enables hydrogen bonding, which is advantageous for target engagement in aqueous environments .
  • (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 30, ) : Incorporates a 4-hydroxy group and a benzyl-thiazole substituent. The hydroxy group may enhance metabolic stability, while the aromatic thiazole moiety likely improves binding to hydrophobic pockets in proteins .
  • N-Methylpyrrolidine-1-carbothioamide (): Replaces the carboxamide oxygen with sulfur (thiocarboxamide).
(b) Modifications in the Carboxamide Group
  • This compound : Retains a simple carboxamide group.
  • (S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide () : The carboxamide is dimethylated, introducing steric hindrance that may reduce enzymatic degradation but also limit hydrogen-bonding interactions .

Comparative Physicochemical and Pharmacological Profiles

Table 1: Key Properties of Selected Pyrrolidine Carboxamides

Compound Name Substituents Molecular Weight Key Features Applications
This compound 2-hydroxymethyl, 1-carboxamide 172.22 (Calculated) High solubility, chiral center Enzyme inhibitors, CNS agents
(2S,4R)-4-Hydroxy-N-(thiazol-benzyl) derivative (Example 30) 4-hydroxy, benzyl-thiazole ~450 (Estimated) Hydrophobic aromatic group, metabolic stability Kinase inhibitors, oncology targets
N-Methylpyrrolidine-1-carbothioamide 1-thiocarboxamide 160.24 Increased lipophilicity Antimicrobial agents
(S)-2-(Hydroxymethyl)-N,N-dimethyl derivative N,N-dimethyl carboxamide 172.22 Reduced hydrogen bonding, steric hindrance Prodrug candidates

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves functionalizing pyrrolidine derivatives with hydroxymethyl and carboxamide groups. A validated approach includes:

  • Step 1 : Use of D-phenylalanine methyl ester hydrochloride as a chiral precursor, reacted with SOCl₂ in dry MeOH under nitrogen to form intermediates .
  • Step 2 : Acylation or alkylation of the pyrrolidine ring using reactive acid derivatives (e.g., acid chlorides) or Schiff base formation followed by sodium-mediated alkylation .
  • Step 3 : Purification via column chromatography and characterization using NMR and mass spectrometry to confirm stereochemistry .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal analysis (e.g., derivatives like (2R,3S)-2-(phenoxymethyl)-1-phenylpyrrolidine-3-carboxylic acid provide reference frameworks) .
  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • Vibrational Spectroscopy : Confirm functional groups (e.g., hydroxymethyl C-O stretch at ~1050 cm⁻¹) via FT-IR .

Q. What experimental assays are used to evaluate receptor affinity for pyrrolidine-1-carboxamide derivatives?

  • Methodological Answer :

  • Radioligand Binding Assays : Measure displacement of labeled ligands (e.g., AT₁ receptor studies using ¹²⁵I-Sar¹-Ile⁸-angiotensin II) .
  • Functional Assays : Assess agonism/antagonism via calcium flux or cAMP modulation in transfected cell lines .
  • Data Normalization : Use reference compounds (e.g., losartan for AT₁) to standardize affinity values across studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor affinity in pyrrolidine-1-carboxamide derivatives?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the hydroxymethyl group (e.g., replace with trifluoroethyl) and assess impact on AT₁ binding .
  • Molecular Docking : Use software like AutoDock Vina to predict interactions with receptor pockets (e.g., angiotensin II type 1 receptor) .
  • Free Energy Calculations : Apply MM/GBSA to quantify binding energy contributions of specific substituents .

Q. How should researchers address stability and reactivity challenges during storage and handling of this compound?

  • Methodological Answer :

  • Storage Conditions : Store at -20°C under inert gas (argon) to prevent oxidation of the hydroxymethyl group .
  • Degradation Monitoring : Use LC-MS to detect hydrolysis products (e.g., pyrrolidine-1-carboxylic acid) during long-term stability studies .
  • Reactivity Mitigation : Avoid strong oxidizers and moisture; use anhydrous solvents in synthetic steps .

Q. What computational strategies are effective in predicting the biological activity of novel pyrrolidine-1-carboxamide analogs?

  • Methodological Answer :

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and hydrogen-bonding capacity from existing datasets .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen-bond acceptors in the carboxamide group) using tools like Schrödinger Phase .
  • MD Simulations : Simulate ligand-receptor dynamics over 100+ ns to assess binding mode stability .

Q. How can discrepancies in reported receptor affinities for pyrrolidine-1-carboxamide derivatives be resolved?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments using identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and cell lines (e.g., HEK293T) .
  • Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare affinity values across studies, accounting for assay variability .
  • Orthogonal Validation : Cross-verify binding data with functional readouts (e.g., IP₁ accumulation for GPCR activity) .

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